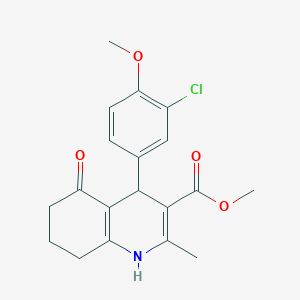![molecular formula C18H20N2O2 B4434624 4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide
説明
4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide, commonly known as EPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPB is a small molecule that belongs to the class of benzamides and has been found to have promising effects in various biochemical and physiological processes.
作用機序
EPB exerts its effects by binding to the active site of the enzymes it inhibits, thereby preventing their activity. The inhibition of HDACs leads to the acetylation of histones, which in turn regulates gene expression. The inhibition of CAs leads to the reduction of acidosis, which is a hallmark of several diseases. The inhibition of AChEs leads to the increase in the levels of acetylcholine, which is a neurotransmitter that plays an important role in cognitive function.
Biochemical and Physiological Effects:
EPB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve cognitive function in Alzheimer's disease. EPB has also been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in several diseases.
実験室実験の利点と制限
EPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. It is also stable and can be easily synthesized in large quantities. However, EPB also has some limitations. It has low solubility in water, which may limit its use in some experiments. EPB also has potential off-target effects, which may affect the interpretation of the results.
将来の方向性
EPB has several potential future directions for research. It can be further studied for its therapeutic potential in several diseases, such as cancer, glaucoma, and Alzheimer's disease. EPB can also be modified to improve its solubility and reduce its off-target effects. EPB can also be used as a tool compound to study the role of HDACs, CAs, and AChEs in various physiological processes.
Conclusion:
In conclusion, EPB is a promising small molecule that has gained attention in scientific research due to its potential therapeutic applications. EPB inhibits several enzymes, including HDACs, CAs, and AChEs, and has been found to have several biochemical and physiological effects. EPB has several advantages for lab experiments, but also has some limitations. EPB has several potential future directions for research and can be further studied for its therapeutic potential in several diseases.
科学的研究の応用
EPB has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including but not limited to, histone deacetylases (HDACs), carbonic anhydrases (CAs), and acetylcholinesterases (AChEs). These enzymes play important roles in various physiological processes and their inhibition has been linked to the treatment of several diseases, such as cancer, Alzheimer's disease, and glaucoma.
特性
IUPAC Name |
4-[3-(4-ethylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-13-3-5-14(6-4-13)7-12-17(21)20-16-10-8-15(9-11-16)18(19)22/h3-6,8-11H,2,7,12H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYUCAHEOBGATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4434551.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)
![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)
![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)
![2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4434653.png)